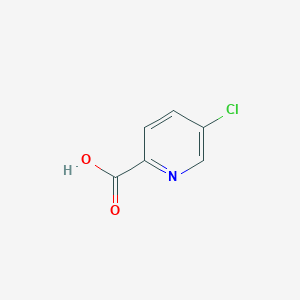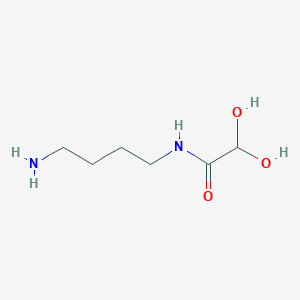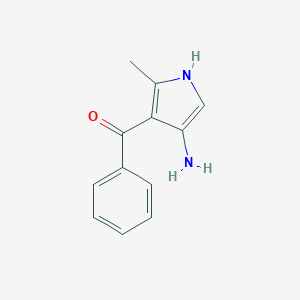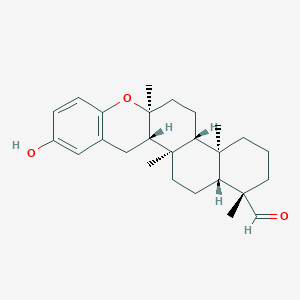
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide
Descripción general
Descripción
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide is a chemical compound with the molecular formula C14H19N3O9 . It is a representative of the so-called ‘click reactions’ and is used to generate 1,4-disubstituted triazoles in high yield .
Synthesis Analysis
This compound can be synthesized from D-glucose through a three-step sequence involving acetylation, activation as the glycosyl bromide, and stereospecific displacement with azide anion . The azide functionality then serves as a convenient anchor upon which to introduce new functionality, usually with retention of the beta-stereochemistry .Molecular Structure Analysis
The molecular structure of 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide is characterized by a compact structure with spatial proximity of the two pyranosyl rings .Chemical Reactions Analysis
The Cu(I)-catalysed 1,3-dipolar cycloaddition of an azide and a terminal alkyne is becoming an increasingly popular tool for synthetic chemists. This reaction is used to generate 1,4-disubstituted triazoles in high yield .Physical And Chemical Properties Analysis
The molecular weight of 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide is 373.32 g/mol .Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Applications
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide: has been used to synthesize thiosemicarbazones that exhibit significant antibacterial and antifungal activities . These compounds have shown effectiveness against a range of bacteria, including Staphylococcus aureus and Escherichia coli , as well as fungi. This application is crucial in the development of new antimicrobial agents, especially in the face of rising antibiotic resistance.
Chiral Resolution of Amino Acids
This compound serves as a chiral reagent for the resolution of amino acid derivatives . It’s used in the formation of diastereomers and for reversed-phase high-performance liquid chromatographic resolution of amino acid enantiomers. This is particularly important in the pharmaceutical industry for the production of enantiomerically pure compounds.
Synthesis of Glycoconjugates
The azide is a key starting material for the synthesis of propargyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside , which is a precursor for various glycoconjugates . These glycoconjugates have potential applications in medicinal chemistry, including as drug candidates or diagnostic tools.
Carbohydrate Chemistry
In carbohydrate chemistry, 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide is used for the synthesis of diverse carbohydrate derivatives. These derivatives are essential for studying carbohydrate-protein interactions, which are fundamental to many biological processes .
Enzyme Inhibition Studies
Docking studies have shown that derivatives of 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide can inhibit the synthesis of bacterial enzymes, such as DNA gyrase in S. aureus . This application is significant for the discovery of new antibacterial drugs targeting enzyme inhibition.
Synthesis of Disaccharides
The compound is also utilized in the synthesis of disaccharides and D-glucose 6-phosphate , which are important for various biochemical assays and research applications.
Mecanismo De Acción
Target of Action
The primary target of 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide is enantiomeric amino acids . These targets play a crucial role in biological systems as they are the building blocks of proteins and contribute to the structure, function, and regulation of the body’s tissues and organs.
Mode of Action
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide interacts with its targets through a process known as chiral derivatization . This interaction results in changes in the physical and chemical properties of the amino acids, which can then be used for various applications, such as HPLC labeling .
Action Environment
The action, efficacy, and stability of 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide can be influenced by various environmental factors. For instance, it should be stored under inert gas and in a cool, dry place away from light and moisture to prevent decomposition . These conditions can affect the compound’s stability and, consequently, its efficacy.
Direcciones Futuras
The synthesis of an amide-linked N-glycosyl trimer, by employing a Staudinger-aza-Wittig process on the azide, as well as a hybrid N-glycosyl triazole-amide-linked trimer in which the sugars are separated by 1,2,3-triazole heterocycles, has been reported . Both of these neoglycotrimers are isolated in good yield with high beta-selectivity in each case . This suggests potential future directions for the use of 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide in the synthesis of complex glycosylated compounds.
Propiedades
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-azidooxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O9/c1-6(18)22-5-10-11(23-7(2)19)12(24-8(3)20)13(25-9(4)21)14(26-10)16-17-15/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNYHKRWHCWHAJ-RKQHYHRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl azide a valuable compound in carbohydrate chemistry?
A1: 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl azide is a highly valuable precursor in carbohydrate chemistry due to its versatility as a building block []. This modified sugar molecule features an azide group, which can be easily manipulated using various chemical reactions, particularly the Staudinger-aza-Wittig reaction []. This allows chemists to attach the sugar molecule to other molecules, including other sugars, through stable linkages with high beta-selectivity []. This makes it an ideal starting material for synthesizing complex oligosaccharides and neoglycoconjugates, which are important tools for studying biological processes involving carbohydrates.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,6-Diamino-N-[1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopropan-2-yl]hexanamide;hydrochloride](/img/structure/B47913.png)
![2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethyl Acetate](/img/structure/B47914.png)




![3-Bromoimidazo[1,2-a]pyrazin-8-amine](/img/structure/B47931.png)



![5-Bromo-N-{[2-(difluoromethoxy)phenyl]carbamothioyl}-2-methoxybenzamide](/img/structure/B47936.png)
